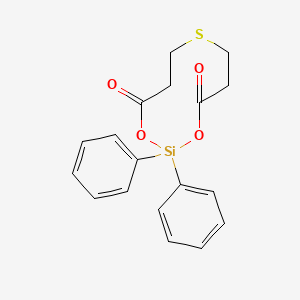
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione
概要
説明
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is a chemical compound with the molecular formula C18H18O4SSi It is known for its unique structure, which includes both silicon and sulfur atoms within a dioxathiasilecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione typically involves the reaction of diphenylsilane with sulfur dioxide and an appropriate diol. The reaction conditions often require a catalyst to facilitate the formation of the dioxathiasilecane ring. The process may involve steps such as:
Reaction of Diphenylsilane with Sulfur Dioxide: This step forms an intermediate compound.
Cyclization with a Diol: The intermediate reacts with a diol under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various silane derivatives.
Substitution: Phenyl-substituted derivatives.
科学的研究の応用
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of silicon and sulfur atoms in the ring structure may contribute to its unique reactivity and binding properties.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3,2-dioxasilinane: Lacks the sulfur atom, resulting in different chemical properties.
2,2-Diphenyl-1,3,2-dioxathiane: Contains sulfur but lacks the silicon atom.
Uniqueness
2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is unique due to the presence of both silicon and sulfur atoms within the same ring structure. This combination imparts distinctive chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4SSi/c19-17-11-13-23-14-12-18(20)22-24(21-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWFVLTTUNKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC(=O)O[Si](OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290143 | |
| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7260-15-3 | |
| Record name | NSC67011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


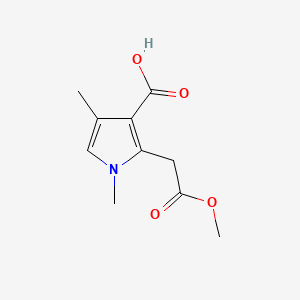
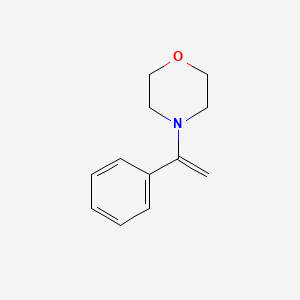


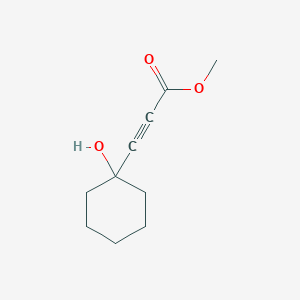
![Benzene, 1-methoxy-4-[(1-methylethyl)thio]-](/img/structure/B3056517.png)

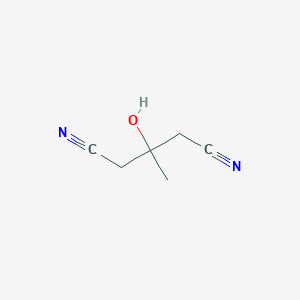
![Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B3056521.png)
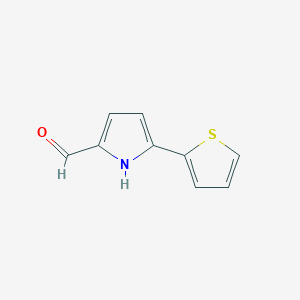

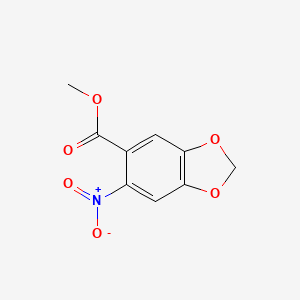
![1,3-Dimethyl-2-[(3-methylphenyl)methyl]benzene](/img/structure/B3056528.png)
![2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene](/img/structure/B3056529.png)
